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Compound of Interest

Compound Name: 1-Methylpyrazole

Cat. No.: B151067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the available safety and toxicity

information for 1-Methylpyrazole (CAS No. 930-36-9). The document is intended to serve as a

resource for researchers, scientists, and drug development professionals who handle or are

investigating this compound. Information on acute toxicity, skin and eye irritation, and

genotoxicity is presented. Where specific data for 1-Methylpyrazole is limited, information on

structurally related pyrazole derivatives is provided to offer a broader toxicological context. This

guide summarizes key quantitative data in tabular format, details experimental methodologies

for pivotal studies, and includes visualizations of toxicological pathways and experimental

workflows to facilitate understanding.

Chemical and Physical Properties
1-Methylpyrazole is a heterocyclic organic compound that exists as a colorless to pale yellow

liquid with a characteristic amine-like odor.[1] It is moderately volatile and soluble in water.[1][2]
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Property Value Reference

CAS Number 930-36-9 [1][3]

Molecular Formula C₄H₆N₂ [1][3]

Molecular Weight 82.10 g/mol [3][4]

Density 0.988 g/mL at 20 °C [3][4]

Boiling Point 127 °C [2]

Flash Point 36 °C (closed cup) [3][4]

Refractive Index n20/D 1.477 [3][4]

Toxicological Data
Acute Toxicity
Specific LD50 values for 1-Methylpyrazole through oral, dermal, or inhalation routes were not

found in the reviewed literature. However, it is expected to exhibit moderate acute toxicity

based on its structural similarity to other azoles.[1] Inhalation or prolonged skin contact may

lead to irritation.[1] Symptoms of exposure may include headache, nausea, and dizziness,

particularly in poorly ventilated areas.[1] For some 1-methyl-1H-pyrazole-5-carboxamide

derivatives, acute toxicity has been observed in mice.[5]

Skin and Eye Irritation
1-Methylpyrazole is classified as a skin and eye irritant.[3][4] Safety data sheets recommend

avoiding contact with skin and eyes and using protective gloves and eyewear during handling.

[1] In case of contact, thorough rinsing with water is advised.[1]

Genotoxicity
While studies specifically on 1-Methylpyrazole's genotoxicity are limited, research on other

methyl-pyrazole containing pesticides, such as tebufenpyrad, bixafen, fenpyroximate, and

tolfenpyrad, has demonstrated genotoxic activity in human cell lines.[6] This genotoxicity is

likely mediated through the induction of oxidative stress, leading to DNA damage.[6] The
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γH2AX assay, which detects the phosphorylation of histone H2AX, was used to identify these

DNA double-strand breaks.[6]

Experimental Protocols
In Vitro Genotoxicity Assessment (γH2AX Assay)
This protocol is based on the methodology used to assess the genotoxicity of methyl-pyrazole

pesticides in human cell lines.[6]

Objective: To detect DNA double-strand breaks as an indicator of genotoxicity.

Cell Lines:

Human neuroblastoma cell line (e.g., SH-SY5Y)

Human T-cell leukemia cell line (e.g., Jurkat)

Other relevant human cell lines (e.g., ACHN, LS-174T, HepG2)[6]

Procedure:

Cell Culture: Culture the selected human cell lines under standard conditions.

Treatment: Expose the cells to various concentrations of the test compound (e.g., 1-
Methylpyrazole) for a defined period (e.g., 1 hour).[6]

Fixation and Permeabilization: After treatment, fix the cells (e.g., with paraformaldehyde) and

permeabilize the cell membranes (e.g., with Triton X-100) to allow antibody access.

Immunostaining: Incubate the cells with a primary antibody specific for phosphorylated

histone H2AX (γH2AX).

Secondary Antibody Incubation: Add a fluorescently labeled secondary antibody that binds to

the primary antibody.

DNA Staining: Counterstain the cell nuclei with a DNA dye (e.g., DAPI).
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Microscopy and Analysis: Visualize the cells using fluorescence microscopy. The presence of

distinct fluorescent foci within the nucleus indicates the formation of γH2AX, signifying DNA

double-strand breaks. Quantify the number and intensity of foci per cell to determine the

extent of DNA damage.
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Caption: Workflow for the in vitro γH2AX genotoxicity assay.

Proposed Mechanism of Methyl-Pyrazole Induced
Genotoxicity
Based on studies of related compounds, the genotoxic effects of methyl-pyrazoles are thought

to be mediated by the generation of reactive oxygen species (ROS).[6]
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Caption: Proposed signaling pathway for methyl-pyrazole induced genotoxicity.

Metabolism and Pharmacokinetics
Specific pharmacokinetic and metabolism data for 1-Methylpyrazole were not identified in the

reviewed literature. However, the related compound fomepizole (4-methylpyrazole) is a known

potent competitive inhibitor of alcohol dehydrogenase.[7] This inhibition prevents the formation

of toxic metabolites from methanol and ethylene glycol, making it an effective antidote for

poisoning with these substances.[7] Fomepizole is primarily eliminated through zero-order

kinetics and can undergo autoinduction of its metabolism by cytochrome P-450 enzymes after

2-3 days.[7]
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Carcinogenicity and Reproductive Toxicity
There is currently no conclusive evidence linking 1-methylpyrazole to carcinogenicity.[1] It has

not been classified by the International Agency for Research on Cancer (IARC) or the U.S.

Environmental Protection Agency (EPA) as a known or probable human carcinogen.[1] A

bioassay of 1-phenyl-3-methyl-5-pyrazolone, a related compound, showed no evidence of

carcinogenicity in Fischer 344 rats or B6C3F1 mice.[8] Information on the reproductive toxicity

of 1-Methylpyrazole is not readily available.

Safe Handling and Storage
Personal Protective Equipment (PPE):

Gloves: Wear appropriate protective gloves.

Eye/Face Protection: Use safety glasses with side-shields or goggles.

Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.

Handling:

Handle in a well-ventilated area.[1]

Avoid contact with skin, eyes, and clothing.

Wash hands thoroughly after handling.

Do not eat, drink, or smoke when using this product.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

Keep away from heat, sparks, and open flames.

Conclusion
1-Methylpyrazole is a flammable liquid that is a skin and eye irritant. While specific acute

toxicity data (e.g., LD50) is not readily available, it is presumed to have moderate acute toxicity.
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The primary toxicological concern identified from structurally related compounds is the potential

for genotoxicity mediated by oxidative stress. Further studies are required to fully characterize

the toxicological profile of 1-Methylpyrazole, including its pharmacokinetics, metabolism, and

potential for chronic and reproductive toxicity. Researchers and professionals handling this

compound should adhere to strict safety protocols to minimize exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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